molecular formula C22H23NO2 B560292 JW 480 CAS No. 1354359-53-7

JW 480

Cat. No.: B560292
CAS No.: 1354359-53-7
M. Wt: 333.4 g/mol
InChI Key: PCNJGBMWAZRVEA-UHFFFAOYSA-N
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Description

Scientific Research Applications

JW 480 has a wide range of applications in scientific research:

Mechanism of Action

The precise mechanism of action for 2-Isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate remains an active area of research. It likely interacts with specific cellular targets, affecting enzymatic processes or signaling pathways. Further studies are needed to elucidate its mode of action .

Safety and Hazards

  • Handling Precautions : Proper protective measures should be followed when working with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JW 480 involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s activity. This may include halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

JW 480 can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

    CTK7A: Another inhibitor of KIAA1363 with similar applications in cancer research.

    HIF-2α-IN-8: Inhibits a different target but is used in similar research contexts.

    Tilorone dihydrochloride: A broad-spectrum antiviral agent with different mechanisms but comparable research applications.

Uniqueness

JW 480 is unique in its high selectivity and potency for KIAA1363, making it a valuable tool for studying this specific enzyme’s role in disease. Its ability to significantly impair cancer cell functions sets it apart from other inhibitors with broader or less potent effects .

Properties

IUPAC Name

(2-propan-2-ylphenyl) N-(2-naphthalen-2-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-16(2)20-9-5-6-10-21(20)25-22(24)23-14-13-17-11-12-18-7-3-4-8-19(18)15-17/h3-12,15-16H,13-14H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNJGBMWAZRVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(=O)NCCC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354359-53-7
Record name 1354359-53-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-isopropylphenol (5.0 g, 36.713 mmol) in dichloromethane (183.0 mL) was added 4-nitrophenyl chloroformate (8.1 g, 40.385 mmol) and Et3N (10.3 mL, 73.426 mmol) at 0° C. After stirring at 0° C. 2 hours, the reaction mixture was treated with 30.0 mL of saturated aqueous NaHCO3 solution. The organic layer was separated and the aqueous layer was extracted with dichloromethane. The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. The crude product was used without further purification. To a solution of crude carbonate intermediate in dichloromethane (150 mL) was added 2-(naphthalen-2-yl)ethanamine (6.9 g, 40.385 mmol) and Et3N (10.3 mL, 73.426 mmol) at 0° C. After stirring at 0° C. 2 hours, the reaction mixture was treated with 30.0 mL of saturated aqueous NaHCO3 solution. The organic layer was separated and the aqueous layer was extracted with dichloromethane. The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. The crude product was purified by flash column chromatography using a 9:1 v/v hexane:ethyl acetate as solvent to afford title compound (11.5 g, 94% yield) as a white solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Quantity
183 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.9 g
Type
reactant
Reaction Step Four
Name
Quantity
10.3 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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